Edtmp

Overview

Description

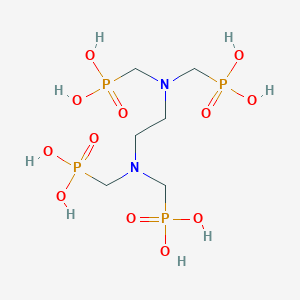

Ethylenediamine tetra(methylene phosphonic acid), commonly known as EDTMP, is a nitrogenous organic polyphosphonic acid. It is a phosphonic acid with chelating and anti-corrosion properties. This compound is the phosphonate analog of ethylenediaminetetraacetic acid (EDTA) and is classified as a nitrogenous organic polyphosphonic acid . It is widely used in various industrial applications due to its excellent scale inhibition and corrosion inhibition properties .

Mechanism of Action

Target of Action

EDTMP, also known as Ethylenediaminetetramethylenephosphonic Acid, primarily targets the bone tissue , specifically areas with high bone turnover such as sites of metastases . It is used in the form of a chelated complex with radioactive isotopes like Samarium-153 (153Sm) for the treatment of painful bone metastases .

Mode of Action

This compound functions by chelating with many metal ions . In the case of Samarium (153Sm) lexidronam, the radioactive samarium is taken up in the bone cancer area and gives off radiation that helps provide relief of pain . The drug targets the sites of new bone formation, concentrating in regions of the bone that have been invaded with metastatic tumor .

Biochemical Pathways

It is known that this compound, when labeled with a radioactive isotope, targets areas of new bone formation, which are typically sites of metastatic tumor invasion . This suggests that this compound may interact with the biochemical pathways involved in bone remodeling and tumor metastasis.

Pharmacokinetics

This compound exhibits prolonged bone retention, with the greatest activity in the skeleton seen 1 hour after intravenous administration . The agent is mainly excreted via the renal route, and blood clearance is rapid and biphasic . The specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound contribute to its bioavailability and therapeutic efficacy.

Result of Action

The primary result of this compound’s action is the relief of bone pain associated with osteoblastic metastatic bone lesions . The onset of pain relief was experienced as early as one week in the majority of patients . Additionally, the use of this compound labeled with a radioactive isotope can result in a decrease in the bone proliferation marker in responders, parallel to the clinical response .

Action Environment

This compound is normally delivered as its sodium salt, which exhibits good solubility in water . It has good chemical stability and thermal tolerance, showing excellent scale inhibition ability under temperature 200 °C . These properties suggest that the action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and pH.

Biochemical Analysis

Biochemical Properties

EDTMP interacts with various biomolecules in the body. It is an enzyme-resistant analog of natural pyrophosphate . It possesses high affinity for hydroxyapatite of bone tissue, which is a key interaction in its biochemical role .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to accumulate mainly in the skeleton with minimal uptake in other organs and tissues . This suggests that this compound influences cell function primarily within bone tissue.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It is a potential radiopharmaceutical for radionuclide therapy of bone metastases . It binds to hydroxyapatite in bone tissue, which allows it to be used in the treatment of bone metastases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been found that this compound accumulated mainly in the skeleton with minimal uptake in other organs and tissues . This indicates that this compound has a high degree of stability and does not degrade quickly in the body.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it was found that this compound accumulated mainly in the skeleton of Wistar rats . This suggests that the dosage of this compound can influence its distribution and accumulation in the body.

Metabolic Pathways

This compound is involved in specific metabolic pathways. As an analog of natural pyrophosphate, it interacts with hydroxyapatite in bone tissue . This interaction is a key part of its role in the metabolic pathway.

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through its binding to hydroxyapatite in bone tissue . This allows it to accumulate mainly in the skeleton with minimal uptake in other organs and tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within bone tissue due to its high affinity for hydroxyapatite . This localization can influence its activity or function, as it allows this compound to exert its effects primarily within bone tissue.

Preparation Methods

Synthetic Routes and Reaction Conditions

EDTMP can be synthesized through a reaction involving ethylenediamine, formaldehyde, and phosphorous acid. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels. The general reaction scheme is as follows: [ \text{C}_2\text{H}_4(\text{NH}_2)_2 + 4\text{CH}_2\text{O} + 4\text{H}_3\text{PO}_3 \rightarrow \text{C}6\text{H}{20}\text{N}2\text{O}{12}\text{P}_4 + 4\text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, this compound is often produced as its sodium salt, which exhibits good solubility in water. The production process involves the reaction of ethylenediamine with formaldehyde and phosphorous acid, followed by neutralization with sodium hydroxide. The resulting product is then purified and crystallized to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

EDTMP undergoes various chemical reactions, including:

Chelation: this compound forms stable complexes with metal ions, making it an effective chelating agent.

Oxidation and Reduction: this compound can participate in redox reactions, particularly in the presence of metal ions.

Substitution: The phosphonic acid groups in this compound can undergo substitution reactions with other chemical species.

Common Reagents and Conditions

Chelation: Metal ions such as calcium, magnesium, and iron are common reagents used in chelation reactions with this compound.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used in redox reactions involving this compound.

Substitution: Substitution reactions may involve reagents like alkyl halides or other phosphonic acids.

Major Products Formed

Chelation: The major products are metal-EDTMP complexes, which are stable and have various industrial applications.

Oxidation and Reduction: The products depend on the specific redox reaction but may include oxidized or reduced forms of this compound.

Substitution: Substitution reactions yield modified this compound derivatives with different functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Ethylenediaminetetraacetic acid (EDTA): Like EDTMP, EDTA is a chelating agent but with carboxylic acid groups instead of phosphonic acid groups.

Nitrilotri(methylene phosphonic acid) (NTMP): Another phosphonic acid-based chelating agent with similar properties to this compound.

Diethylenetriamine penta(methylene phosphonic acid) (DTPMP): A polyphosphonic acid with additional amine groups, offering enhanced chelation properties.

Uniqueness of this compound

This compound is unique due to its high stability and effectiveness as a chelating agent, particularly in high-temperature environments. Its ability to form stable complexes with a wide range of metal ions makes it highly versatile for various applications. Additionally, its use in radiopharmaceuticals for targeted cancer therapy highlights its significance in medical research and treatment .

Biological Activity

Introduction

Ethylenediaminetetramethylene phosphonic acid (EDTMP) is a chelating agent widely studied for its biological activity, particularly in the context of radiopharmaceuticals used for treating bone pain associated with metastatic cancers. Its primary application is in the formulation of samarium-153-EDTMP (153Sm-EDTMP), which is employed for pain palliation in patients with bone metastases from various cancers, notably breast and prostate cancer.

This compound acts as a chelator that binds to radioactive isotopes such as samarium-153, facilitating targeted delivery to bone tissues. The mechanism involves the accumulation of the radiopharmaceutical in areas of high bone turnover, typically near metastatic lesions. This localized delivery allows for effective radiation therapy, minimizing exposure to surrounding healthy tissues.

Key Properties of 153Sm-EDTMP

- Half-life: Approximately 46 hours, allowing for multiple dosing without significant radioactive buildup in normal tissues.

- Biodistribution: Primarily accumulates in bones, with minor excretion through kidneys. Studies show over 90% of the administered dose localizes to skeletal sites within hours post-injection .

- Therapeutic Index: High lesion-to-normal bone ratio enhances therapeutic efficacy while reducing systemic toxicity.

Case Studies and Research Findings

-

Pain Relief in Bone Metastases

- A retrospective study involving 370 patients treated with 153Sm-EDTMP indicated a clinical benefit in 55% of cases at 30 days post-treatment. The effectiveness was notably higher in breast (62%) and prostate cancer (58%) patients compared to others .

- Pain relief onset ranged from 2 to 16 days post-injection, with a mean duration of 15.2 weeks .

- Biodistribution Studies

- Comparative Studies

Table: Summary of Clinical Outcomes

Safety and Side Effects

The safety profile of 153Sm-EDTMP has been evaluated across various studies. Common side effects include transient increases in pain post-injection and mild hematological changes. However, serious adverse events are rare, making it a viable option for patients who have limited treatment alternatives.

Ongoing Research and Future Directions

Current research is exploring the combination of 153Sm-EDTMP with immunotherapy approaches to enhance therapeutic outcomes further. For instance, studies are investigating its potential synergistic effects when combined with immune checkpoint inhibitors or other targeted therapies .

Properties

IUPAC Name |

[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H20N2O12P4/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDRPXJGHKJRLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H20N2O12P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

||

| Record name | (Ethylenedinitrilo)-tetramethylenephosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001429501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Masquol P 430NA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015142968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Ethylenebis(nitrilobis(methylene)))tetrakisphosphonic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022036777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrasodium tetrahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061827494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3061689 | |

| Record name | Ethylenediaminetetra(methylenephosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | (Ethylenedinitrilo)-tetramethylenephosphonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11516 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1429-50-1, 15142-96-8, 22036-77-7, 61827-49-4 | |

| Record name | Ethylenediaminetetra(methylenephosphonic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1429-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Ethylenedinitrilo)-tetramethylenephosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001429501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Masquol P 430NA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015142968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Ethylenebis(nitrilobis(methylene)))tetrakisphosphonic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022036777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrasodium tetrahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061827494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P,P',P'',P'''-[1,2-ethanediylbis[nitrilobis(methylene)]]tetrakis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenediaminetetra(methylenephosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [ethane-1,2-diylbis[nitrilobis(methylene)]]tetrakisphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrasodium tetrahydrogen [ethane-1,2-diylbis[nitrilobis(methylene)]]tetrakisphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEXIDRONAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4CP8RSX7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does EDTMP interact with bone tissue?

A: this compound exhibits a high affinity for calcium, a major component of hydroxyapatite, the mineral found in bone. This affinity drives its accumulation in areas of high bone turnover, such as metastatic lesions, where it binds to calcium ions on the bone surface. [, , , , ]

Q2: What is the molecular formula and weight of this compound?

A: this compound has a molecular formula of C6H20N2O12P4 and a molecular weight of 436.14 g/mol. []

Q3: Can you provide details on the structural characterization of this compound complexes with different radiometals?

A: this compound coordinates to metal ions through two nitrogen atoms and four oxygen atoms, similar to its carboxylic analogue, EDTA. Crystallographic analysis of a Eu(III)-EDTMP complex reveals that only one oxygen atom from each phosphonate group binds to the central metal ion, with the coordination sphere completed by a carbonate anion. []

Q4: Does the pH of the reaction mixture influence the stability of radiolabeled this compound complexes?

A: Yes, pH significantly influences the stability of radiolabeled this compound complexes. Studies on 188Re-EDTMP highlight that acidic pH (pH 1.0) favors both high radiochemical yield and stability. [] Similarly, research on 166Dy/166Ho-EDTMP revealed instability upon dilution in saline but stability in human serum, indicating the impact of biological environments on complex integrity. []

Q5: What are the primary routes of administration and excretion for this compound-based radiopharmaceuticals?

A: this compound-based radiopharmaceuticals are typically administered intravenously. Excretion primarily occurs through the renal route, with a rapid blood clearance profile observed in preclinical and clinical studies. [, , , ]

Q6: How does the presence of calcium ions in blood affect the in vivo behavior of this compound complexes?

A: While this compound has a high affinity for calcium, studies suggest that complexation of calcium ions by this compound in blood plasma is negligible, indicating that significant blood calcium loss during therapy is unlikely. []

Q7: Is there evidence supporting the efficacy of this compound-based radiopharmaceuticals in reducing bone pain?

A: Yes, both preclinical and clinical studies have demonstrated the efficacy of this compound-based radiopharmaceuticals in alleviating bone pain associated with skeletal metastases. 153Sm-EDTMP, in particular, shows effectiveness in pain relief with minimal hematological toxicity at appropriate doses. [, , , , , , ]

Q8: What factors contribute to the hematological toxicity observed in this compound-based therapies, and are there strategies to mitigate these effects?

A: Factors like age, number of bone metastatic lesions, prior chemotherapy or radiotherapy, and repeated treatments with this compound-based agents are linked to increased hematological toxicity. [] Combining this compound-based therapies with bone marrow protective agents like G-CSF and cord blood has shown potential in mitigating toxicity. []

Q9: Are there alternative ligands to this compound for developing bone-seeking radiopharmaceuticals?

A: Yes, other ligands like HEDP (hydroxyethylidene diphosphonate), DOTMP (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid), and CTMP (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetramethylene phosphonic acid) are being investigated for complexation with various radiometals for bone pain palliation. These ligands offer advantages like enhanced stability and kinetic inertness, potentially improving therapeutic outcomes. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.